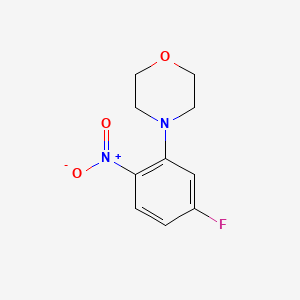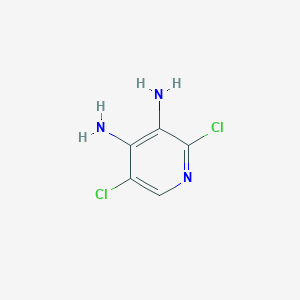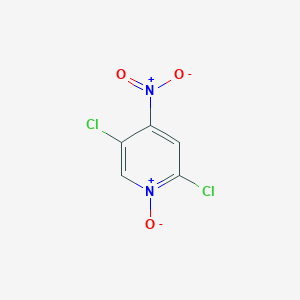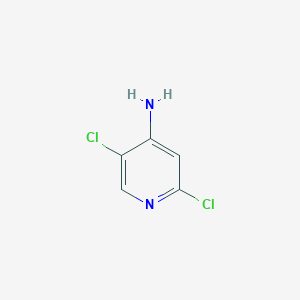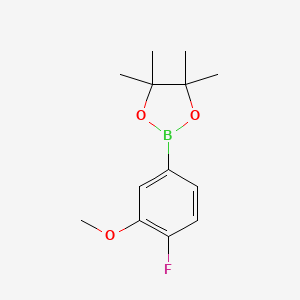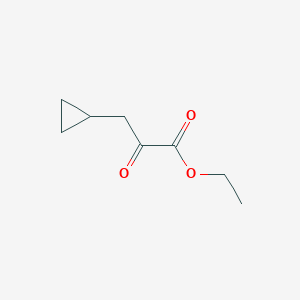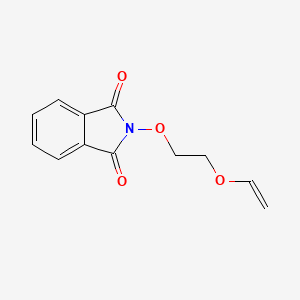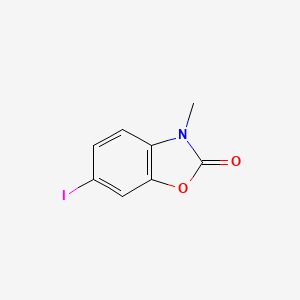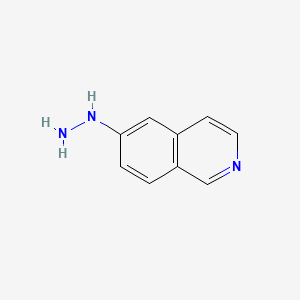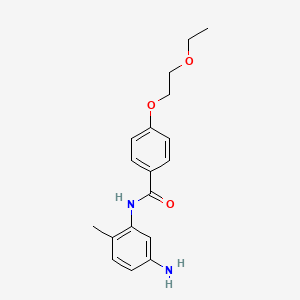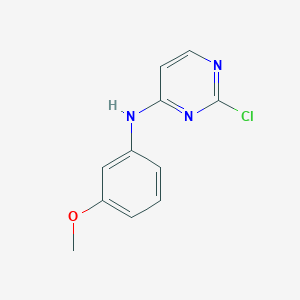
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine
Overview
Description
The compound 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anticancer properties. The presence of a methoxyphenyl group and a chlorine atom in the compound suggests potential for significant biological activity, as seen in related compounds .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, other pyrimidine derivatives are synthesized through chlorination, aminisation, and cyclization reactions, indicating that the synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine would likely follow a comparable synthetic route involving chlorination and substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a related compound was confirmed to belong to the triclinic system, space group P-1 . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives exhibit a variety of chemical behaviors. For instance, acetylation and formylation reactions have been used to modify the pyrimidine core, and the resulting compounds can further react with primary and heterocyclic amines to yield Schiff bases and other nitrogen heterocycles . These reactions are indicative of the versatile chemistry that pyrimidine derivatives, including 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methoxy groups can affect the compound's polarity, solubility, and reactivity. The crystal structure and space group information provide insights into the compound's solid-state properties, which are important for its stability and formulation . Theoretical calculations such as density functional theory (DFT) can be used to predict the electronic properties, such as HOMO and LUMO energies, which are relevant for understanding the compound's reactivity and potential as a drug candidate .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Chemical Behavior and Synthesis of Nitrogen Heterocyclic Compounds : 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine serves as a building block in synthesizing various nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and pyridopyrimidines. It demonstrates interesting chemical behavior when reacted with primary and heterocyclic amines, leading to the formation of Schiff bases. This compound's reactivity has been explored for constructing diverse nitrogenous compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Crystal Structure and Biological Activity
- Crystal Structure Analysis and Anticancer Activity : Research has been conducted on the crystal structure of derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, revealing moderate anticancer activities. This highlights its potential use in the development of novel anticancer drugs (Lu Jiu-fu et al., 2015).
Pharmacological Screening
- Anti-inflammatory Activity : Certain derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine have shown significant reduction in edema volume, indicating potent anti-inflammatory properties. This makes them promising candidates for further pharmacological studies (Kumar, Drabu, & Shalini, 2017).
Antifungal Effects
- Potential Antifungal Agents : Synthesized derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine have been evaluated for their antifungal efficacy. Certain compounds exhibit strong antifungal properties against specific types of fungi, suggesting their development as antifungal agents (Jafar et al., 2017).
Antiangiogenic Properties
- In Silico Studies on Antiangiogenic Potential : In silico docking studies indicate that derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine could be potent antiangiogenic agents. Theoretical calculations show significant binding energies, suggesting their potential application in treating diseases associated with abnormal angiogenesis (Jafar & Hussein, 2021).
NMR Spectroscopy
- NMR Characterization : NMR spectroscopy, including 1H, 13C, and 19F NMR, has been utilized to characterize the chemical structure of derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine. These studies are crucial for understanding the molecular conformation and electronic structure of these compounds, which can be vital for their application in various scientific fields (Sørum et al., 2010).
Synthesis of Novel Compounds
- Development of New Pyrimidine Derivatives : Research has focused on synthesizing novel compounds using 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine as a precursor. This includes the creation of unique pyrimidine derivatives, contributing to the expansion of available compounds for further scientific exploration (Jadhav et al., 2022).
Corrosion Inhibition in Petroleum Industry
- Corrosion Inhibition in Oil Wells : Pyrimidine derivatives, including those related to 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, have demonstrated exceptional corrosion inhibition properties in oil well/tubing steel. This application is crucial in the petroleum industry, where corrosion mitigation is a significant challenge (Sarkar et al., 2020).
X-ray Crystallography and DFT Studies
- Structural Characterization and Theoretical Studies : X-ray crystallography and density functional theory (DFT) studies have been employed to analyze the structure and electronic properties of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine derivatives. These studies provide insights into the molecular geometry, electronic structure, and potential chemical reactivity of these compounds (Murugavel et al., 2014).
Synthesis and Cytotoxicity in Cancer Research
- Anticancer Research : Novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies contribute to the development of new anticancer agents, highlighting the significant role of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine in medicinal chemistry (Wei & Malhotra, 2012).
Parkinson's Disease Imaging
- Imaging in Parkinson's Disease : Derivatives of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine have been synthesized for potential use in positron emission tomography (PET) imaging of LRRK2 enzyme in Parkinson's disease. This highlights its application in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Isostructural Analysis
- Isostructural Compounds and Hydrogen-Bonded Sheets : Investigations into the isostructural nature of certain derivatives have revealed hydrogen-bonded sheet formations, providing valuable information about the molecular interactions and stability of these compounds (Trilleras et al., 2009).
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKUDIRTBOIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



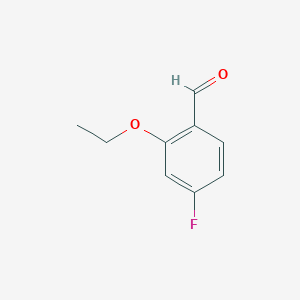
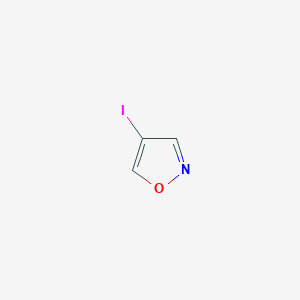
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

